molecular formula C20H21ClN2O2 B12472561 2-(4-chlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide

2-(4-chlorophenoxy)-N'-(4-phenylcyclohexylidene)acetohydrazide

Katalognummer: B12472561
Molekulargewicht: 356.8 g/mol
InChI-Schlüssel: RGMFQACRWWKYFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N’-(4-phenylcyclohexylidene)acetohydrazide is an organic compound that features a chlorophenoxy group and a phenylcyclohexylidene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(4-phenylcyclohexylidene)acetohydrazide typically involves the reaction of 4-chlorophenol with an appropriate acetohydrazide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N’-(4-phenylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N’-(4-phenylcyclohexylidene)acetohydrazide would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: Lacks the phenylcyclohexylidene moiety.

    N’-(4-phenylcyclohexylidene)acetohydrazide: Lacks the chlorophenoxy group.

Uniqueness

2-(4-chlorophenoxy)-N’-(4-phenylcyclohexylidene)acetohydrazide is unique due to the presence of both the chlorophenoxy and phenylcyclohexylidene groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C20H21ClN2O2

Molekulargewicht

356.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-[(4-phenylcyclohexylidene)amino]acetamide

InChI

InChI=1S/C20H21ClN2O2/c21-17-8-12-19(13-9-17)25-14-20(24)23-22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2,(H,23,24)

InChI-Schlüssel

RGMFQACRWWKYFO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NNC(=O)COC2=CC=C(C=C2)Cl)CCC1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.